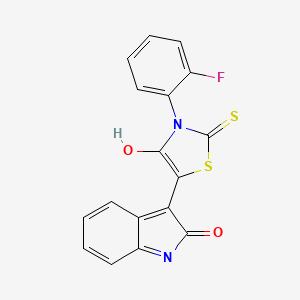

![molecular formula C13H8BrClN2 B2876552 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole CAS No. 1541475-50-6](/img/structure/B2876552.png)

2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole is a chemical compound with the molecular weight of 273.13 . It is a solid substance stored at a temperature of 2-8°C . The IUPAC name for this compound is 2-(3-bromophenyl)-1H-benzimidazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 273.13 . It is a solid substance stored at a temperature of 2-8°C . The IUPAC name for this compound is 2-(3-bromophenyl)-1H-benzimidazole .Scientific Research Applications

Synthesis and Antimicrobial Applications

2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole and its derivatives have been investigated for their potential in synthesizing novel compounds with potent antimicrobial properties. For instance, the synthesis of imidazole derivatives, including structures related to this compound, has shown promising results as antimicrobial agents. These compounds were synthesized through reactions involving substituted imidazoles and showed significant antimicrobial activities against pathogens like Candida albicans at various concentrations, indicating their potential use in clinical medicine and pharmacological studies as new therapeutic agents (Narwal et al., 2012).

Catalytic Applications and Synthesis of Benzimidazoles

The compound also finds applications in the synthesis of benzimidazoles, which are of significant interest due to their broad spectrum of biological activities. A study demonstrated the use of o-Bromophenyl isocyanide, related to this compound, in reacting with primary amines under CuI catalysis to yield 1-substituted benzimidazoles. This process highlights the compound's role in facilitating the synthesis of benzimidazole derivatives, which could have applications ranging from medicinal chemistry to material science (Lygin & Meijere, 2009).

Nonpeptide Angiotensin II Receptor Antagonists

Research into nonpeptide angiotensin II receptor antagonists has led to the development of a series of N-(biphenylylmethyl)imidazoles, with derivatives similar to this compound, showcasing potent antihypertensive effects upon oral administration. These findings indicate the compound's utility in the development of new cardiovascular drugs, particularly for hypertension management (Carini et al., 1991).

Safety and Hazards

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, have been found to exhibit antimycobacterial activity . These compounds have been shown to interact with Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) .

Mode of Action

The formation of this compound was explained via a domino mechanism comprising an initial n-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular snar reaction, with the loss of the nitro group as potassium nitrite .

Biochemical Pathways

Similar compounds have been found to interact with the biosynthesis of histidine and purines .

Pharmacokinetics

Similar compounds have been designed and predicted using in silico admet .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra .

Properties

IUPAC Name |

2-(3-bromophenyl)-6-chloro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSGFPCXDHZFDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

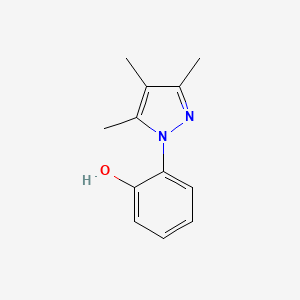

![N-[2-(4-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2876471.png)

![5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2876472.png)

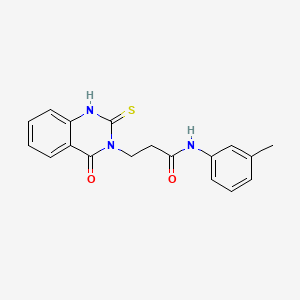

![Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2876474.png)

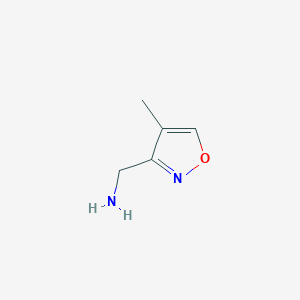

![5-(furan-2-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2876475.png)

![O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B2876477.png)

![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene](/img/structure/B2876479.png)

![1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine](/img/structure/B2876480.png)

![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2876484.png)

![3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2876486.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2876489.png)